molecular formula C9H8N2O2 B12850945 6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B12850945
M. Wt: 176.17 g/mol
InChI Key: SIOZDDUFDRGVOY-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridine ring system

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-7-4-8(9(12)13)10-11(7)5-6/h2-5H,1H3,(H,12,13)

InChI Key

SIOZDDUFDRGVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyrazole with a suitable pyridine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole-pyridine framework .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
One of the prominent applications of 6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is in the synthesis of antidiabetic medications. It serves as a key intermediate in the production of Anagliptin, a Dipeptidyl Peptidase IV (DPP-IV) inhibitor used for managing type II diabetes. Anagliptin has shown efficacy in controlling blood glucose levels and preventing complications associated with diabetes .

2. Inhibitors of Protein Kinases
Research indicates that derivatives of 6-methylpyrazolo[1,5-a]pyridine possess the ability to inhibit various protein kinases, such as AXL and c-MET. These kinases are implicated in numerous diseases, including cancer and inflammatory disorders. The selective inhibition of these kinases may lead to beneficial therapeutic outcomes by regulating cellular signaling pathways .

3. Phosphodiesterase Inhibitors
Recent studies have highlighted the compound's potential as a phosphodiesterase type 2A (PDE2A) inhibitor. The introduction of a methyl group at the 6-position enhances the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives against PDE2A. This activity is crucial for developing treatments for cognitive dysfunctions associated with neuropsychiatric disorders, such as schizophrenia and Alzheimer’s disease .

The biological activity of this compound is closely linked to its chemical structure. The following table summarizes key findings from structure-activity relationship studies:

Substituent Position Effect on Potency Remarks
5-positionVariableTolerated substitutions enhance activity
6-positionSignificant increaseMethyl substitution leads to enhanced PDE selectivity
2-positionDetrimentalReduces overall potency

These findings suggest that careful modification at specific positions can lead to compounds with improved therapeutic profiles.

Case Studies

1. Anagliptin Development
In the development of Anagliptin, the synthesis involved multiple steps where this compound was utilized as an essential building block. Clinical trials have demonstrated its effectiveness in lowering HbA1c levels in patients with type II diabetes .

2. PDE2A Inhibitors
A series of studies focused on modifying the pyrazolo[1,5-a]pyrimidine core led to the identification of highly potent PDE2A inhibitors. For instance, the compound N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showed promising results in preclinical models for cognitive impairment . This compound not only displayed high selectivity but also demonstrated significant improvements in cognitive function.

Mechanism of Action

The mechanism by which 6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.

    6-Ethoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid: A derivative with an ethoxy group instead of a methyl group.

Uniqueness

6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (6-MPCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 6-MPCA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2 and a molecular weight of approximately 164.17 g/mol. The compound features a pyrazolo-pyridine core structure, which is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that 6-MPCA exhibits anticancer properties. A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, compounds related to 6-MPCA have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .

Enzymatic Inhibition

6-MPCA has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .

The biological activity of 6-MPCA is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Interaction : It may act as an antagonist at serotonin receptors, similar to other pyrazolo compounds that have been documented for their neuropharmacological effects .
  • Cell Signaling Pathways : The compound appears to modulate signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of 6-MPCA and its derivatives:

  • Anticancer Activity : A recent study highlighted the effectiveness of 6-MPCA analogs in inhibiting the growth of HeLa (cervical cancer) cells. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of DHFR by 6-MPCA derivatives. The findings suggested that these compounds could serve as leads for developing new anticancer agents targeting DHFR .
  • Neuropharmacological Effects : Research into the compound's effects on neurotransmitter systems has indicated potential applications in treating anxiety and depression due to its interaction with serotonin receptors .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-MPCA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acidChlorine substitutionAnticancer, antimicrobial
6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acidFluorine substitutionAntimicrobial
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acidMethyl group at position 3Serotonin receptor antagonism

Q & A

Q. What are the standard synthetic routes for 6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization steps. For example, a key intermediate can be prepared via HATU/TBTU-mediated coupling of pyrazolo[1,5-a]pyridine-2-carboxylic acid with amines under inert conditions (e.g., nitrogen atmosphere) . Optimization may include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C).
  • Catalyst selection : Use of coupling agents (HATU, TBTU) improves yield in amide bond formation .

Q. How is the compound characterized, and what analytical techniques are critical for verifying purity and structure?

  • 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments (e.g., distinguishing methyl groups at position 6) .
  • Melting point (mp) : Reported values (e.g., 151–152°C for related derivatives) serve as a purity indicator .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and functional groups .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyridine scaffold at position 7, and how do substituents influence reactivity?

  • Nitration : Controlled nitration with HNO₃ in H₂SO₄ at 0°C introduces nitro groups, but regioselectivity depends on steric and electronic factors .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids enables C–H functionalization, though bulky substituents may require Pd catalysts with tailored ligands .
  • Reductive amination : Primary amines react with aldehyde derivatives under NaBH₃CN or H₂/Pd-C conditions .

Q. How can computational modeling guide the design of derivatives targeting dopamine D3 receptors?

  • Docking studies : Use crystal structures of dopamine receptors (e.g., PDB ID: 3PBL) to predict binding affinities. Pyridine and carboxylic acid moieties often engage in hydrogen bonding with residues like Asp110 .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives for synthesis .

Q. What in vitro and in vivo assays are suitable for evaluating the pharmacological potential of this compound?

  • Receptor binding assays : Radioligand competition studies (e.g., [³H]spiperone for D3 receptors) quantify selectivity and affinity .
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways .
  • In vivo pharmacokinetics : Rodent models measure bioavailability and blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How can contradictory NMR data be resolved when characterizing derivatives?

  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in substituted pyridines).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra .

Q. What precautions are necessary to prevent decomposition during storage?

  • Storage conditions : –20°C under argon to prevent hydrolysis of the carboxylic acid group.
  • Lyophilization : Enhances stability for long-term storage of salts .

Emerging Applications

Q. How is this compound utilized in developing photoaffinity probes for target identification?

  • Photo-crosslinking : Incorporation of diazirine or benzophenone groups enables covalent binding to target proteins upon UV irradiation .
  • Click chemistry : Azide-alkyne cycloaddition tags probes for pull-down assays .

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